(S)-1-Azaspiro[4.4]nonan-6-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(5S)-1-azaspiro[4.4]nonan-9-one |
InChI |
InChI=1S/C8H13NO/c10-7-3-1-4-8(7)5-2-6-9-8/h9H,1-6H2/t8-/m0/s1 |
InChI Key |
LTOHVYIUHGWICI-QMMMGPOBSA-N |
Isomeric SMILES |
C1CC(=O)[C@]2(C1)CCCN2 |
Canonical SMILES |
C1CC(=O)C2(C1)CCCN2 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of S 1 Azaspiro 4.4 Nonan 6 One
Reaction Pathways and Transformation Mechanisms
The synthetic routes to the 1-azaspiro[4.4]nonane skeleton, which includes the (S)-1-Azaspiro[4.4]nonan-6-one core, provide insight into potential reaction pathways and transformation mechanisms. One prominent pathway involves a domino radical bicyclization. acs.org This process can be initiated by radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et3B) and is promoted by Bu3SnH. acs.org The mechanism proceeds through the formation and subsequent intramolecular capture of alkoxyaminyl radicals. acs.org Specifically, an intramolecular 5-exo-trig closure onto an imino function generates an alkoxyaminyl radical, which is then captured by a tethered double bond to form the azaspiro[4.4]nonane core. acs.org The efficiency of this pathway is influenced by the nature of the substituents on the alkenyl moiety, with electron-withdrawing groups and aryl substituents generally leading to better results. nih.gov
Another significant pathway is the intramolecular 1,3-dipolar cycloaddition of alkenylnitrones. beilstein-journals.org This reaction, typically conducted under thermal conditions, leads to the formation of a tricyclic isoxazolidine (B1194047) intermediate. beilstein-journals.org Subsequent reductive opening of the isoxazolidine ring yields the desired 1-azaspiro[4.4]nonane derivative. beilstein-journals.org The reversibility of the 1,3-dipolar cycloaddition step has been noted in some cases. beilstein-journals.org
Furthermore, the transformation of functional groups on pre-existing 1-azaspiro[4.4]nonane systems reveals other reaction pathways. For instance, the activation of a hydroxyl group in a derivative of 1-azaspiro[4.4]nonane using methanesulfonyl chloride (MsCl) in the presence of a base does not lead to the expected mesylate but instead results in intramolecular cyclization or rearrangement products, depending on the substituent at the nitrogen atom. nih.gov
| Reaction Pathway | Key Intermediates | Reagents and Conditions | Outcome |
| Domino Radical Bicyclization | Aryl and alkoxyaminyl radicals | AIBN or Et3B, Bu3SnH, heat | Formation of the 1-azaspiro[4.4]nonane skeleton |
| Intramolecular 1,3-Dipolar Cycloaddition | Alkenylnitrones, isoxazolidines | Heat (e.g., 145 °C in toluene) | Formation of a tricyclic intermediate, followed by reductive ring opening to the azaspiro[4.4]nonane |
| Functional Group Transformation (Hydroxyl Activation) | N/A | MsCl, base (e.g., triethylamine) | Intramolecular cyclization or rearrangement, not simple substitution |
Stereochemical Influence on Reaction Selectivity and Outcomes
The inherent chirality of this compound, with its spirocyclic quaternary stereocenter, plays a crucial role in directing the stereochemical course of subsequent reactions. While specific studies on the reactivity of the enantiopure ketone are limited, insights can be drawn from the stereoselective synthesis of the broader class of 1-azaspiro[4.4]nonane derivatives.
In the domino radical bicyclization approach to forming the azaspiro[4.4]nonane skeleton, a predominance of the trans-stereoisomer is often observed. acs.org This stereochemical preference is explained by the Beckwith–Houk model, which predicts that the major product arises from a transition state where the substituent on the forming cyclopentane (B165970) ring occupies a pseudo-equatorial position. acs.org This suggests that the stereochemistry of the starting materials directly influences the diastereoselectivity of the cyclization.
The enantioselective synthesis of derivatives of (R)-1-azaspiro[4.4]nonane-2,6-dione, a closely related compound, highlights the importance of stereocontrol in building this spirocyclic system. In one approach, an asymmetric Michael reaction involving a chiral enamine was employed to establish the quaternary carbon center with high stereogenic control. researchgate.net This initial stereocenter then dictates the stereochemistry of subsequent transformations in the synthesis of natural products like (-)-cephalotaxine. researchgate.net
Furthermore, stereocontrolled semipinacol rearrangements of α-hydroxyiminium ions have been utilized to access the 1-azaspiro[4.4]nonane skeleton in an enantiomerically pure form. nih.gov This method underscores the ability to translate the stereochemical information from a precursor to the final spirocyclic product with high fidelity.
Intramolecular Rearrangements and Cycloaddition Reactions in Spirocyclic Systems
Intramolecular rearrangements are significant transformations in the chemistry of azaspiro[4.4]nonane systems, often providing pathways to more complex molecular architectures. The Curtius rearrangement has been a key strategic element in the enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione, a derivative of the target compound. clockss.org In this synthesis, an acyl azide derived from a precursor containing the spirocyclic core undergoes rearrangement to an isocyanate, which is then trapped to install a nitrogen substituent at the quaternary carbon center with perfect stereochemical fidelity. clockss.org This demonstrates the utility of the Curtius rearrangement in modifying the spirocyclic framework without compromising the stereochemical integrity of the chiral center.
The Beckmann rearrangement has also been investigated in related spiro[4.4]nonane systems. nih.gov Specifically, the rearrangement of enantiopure spiro[4.4]nonane-1,6-dione monoximes has been shown to proceed with a course dependent on the promoting acid. nih.gov With certain promoters, a concerted 1,2-shift of the anti-periplanar carbon occurs exclusively, leading to the formation of a lactam. nih.gov This highlights the potential for regioselective and stereospecific rearrangements in these spirocyclic ketones.
Intramolecular cycloaddition reactions are another important class of transformations. As mentioned previously, the intramolecular 1,3-dipolar cycloaddition of alkenylnitrones is a viable method for the construction of the 1-azaspiro[4.4]nonane skeleton. beilstein-journals.org This reaction involves the formation of a new ring through the cycloaddition of the nitrone dipole with a tethered alkene, leading to a bridged tricyclic intermediate which can be further transformed. beilstein-journals.org
| Rearrangement/Cycloaddition | Substrate Type | Key Transformation | Stereochemical Outcome |
| Curtius Rearrangement | Acyl azide | Acyl azide to isocyanate | Retention of stereochemistry at the spirocenter clockss.org |
| Beckmann Rearrangement | Keto oxime | Oxime to lactam | Promoter-dependent, can be stereospecific nih.gov |
| Intramolecular 1,3-Dipolar Cycloaddition | Alkenylnitrone | Formation of a tricyclic isoxazolidine | Formation of a new ring system |
Computational Studies on the Reactivity and Conformations of Azaspiro[4.4]nonanes
While specific computational studies focusing solely on this compound are not extensively documented in the literature, computational methods, particularly Density Functional Theory (DFT), have been employed to investigate the reactivity and conformational preferences of related spirocyclic systems.
DFT calculations have been used to elucidate the activation barriers of spiro-cyclizations of oxygen-centered radicals onto aromatic rings, a process analogous to the radical cyclizations used to form the azaspiro[4.4]nonane core. researchgate.net These studies have shown that the preference for spiro- over ortho-cyclization can be attributed to better overlap of the singly occupied molecular orbital (SOMO) of the radical with the aromatic π-system in the transition state for spiro closure. researchgate.net
For instance, in the domino radical bicyclization leading to 1-azaspiro[4.4]nonane derivatives, the predominance of the trans diastereomer is rationalized by considering the pseudo-chair conformations of the radical intermediate, a concept supported by computational models like the Beckwith–Houk model. acs.org
Future computational studies on this compound could provide valuable insights into its preferred conformations, the rotational barriers between them, and the transition state energies for various reactions, thereby aiding in the prediction and rationalization of its chemical behavior and stereoselectivity.
Applications As Synthetic Intermediates and Advanced Building Blocks
Precursors for the Synthesis of Structurally Complex Spirocyclic Molecules
The 1-azaspiro[4.4]nonane framework is a core component of various biologically active natural products, including Cephalotaxus alkaloids known for their antiproliferative properties against cancer cells. acs.orgnih.gov Synthetic strategies to construct this spirocyclic system are of significant interest. Domino radical bicyclization reactions, for instance, have been successfully employed to create the 1-azaspiro[4.4]nonane skeleton. acs.orgnih.govnih.gov This method involves the formation and subsequent capture of alkoxyaminyl radicals, leading to the desired spirocyclic products in a single synthetic operation. acs.orgnih.govnih.gov
Another approach involves a nitroso-ene cyclization to rapidly construct the 1-azaspiro[4.4]nonane core, which can then be further elaborated to synthesize compounds like (±)-cephalotaxine. researchgate.net General methods for synthesizing enantiomerically pure spirocyclic molecules often rely on the rearrangement of carbinols derived from reactions of organolithium reagents with cyclic ketones. acs.orgnih.gov
Chiral Building Blocks in the Total Synthesis of Bioactive Compounds
The inherent chirality of (S)-1-Azaspiro[4.4]nonan-6-one makes it an invaluable starting material for the asymmetric synthesis of bioactive compounds. The 1-azaspiro[4.4]nonane motif is present in several compounds that exhibit significant biological activities. acs.orgnih.gov These activities include the inhibition of the hepatitis C virus and acting as agonists for nicotinic acetylcholine (B1216132) receptors. acs.orgnih.gov The synthesis of these complex molecules often involves the strategic formation of either the cyclopentane (B165970) or the pyrrolidine (B122466) ring onto a pre-existing cyclic core. researchgate.net
Development of N-Heterocyclic Carbene Precursors and Organocatalysts from Azaspiro[4.4]nonane Scaffolds
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts and ligands in transition metal catalysis. researchgate.netresearchgate.net The azaspiro[4.4]nonane scaffold can be incorporated into the design of novel NHC precursors. researchgate.net These chiral NHCs can be utilized in asymmetric catalysis to achieve high enantioselectivity in various chemical transformations. researchgate.netmdpi.com For instance, NHC-catalyzed [5+1] annulation reactions have been developed for the efficient construction of azaspiro[4.5]decanes, which are also prevalent in natural products and pharmaceuticals. researchgate.net
Synthesis and Application of Nitroxide Radicals and Spin Labels
The azaspiro[4.4]nonane framework serves as a foundation for the synthesis of stable nitroxide radicals, which have important applications in materials science and biophysical studies.
Sterically shielded nitroxides are of great interest due to their high resistance to reduction, making them suitable for in vivo applications. nih.govbeilstein-journals.orgbeilstein-archives.orgmdpi.com The introduction of bulky spirocyclic moieties, such as the azaspiro[4.4]nonane system, can enhance the stability of nitroxide radicals. nih.govbeilstein-journals.orgbeilstein-archives.org The synthesis of these sterically hindered nitroxides often involves an intramolecular 1,3-dipolar cycloaddition of alkenylnitrones followed by isoxazolidine (B1194047) ring opening. nih.govbeilstein-journals.orgbeilstein-archives.org Pyrrolidine-based nitroxides, in particular, have shown high stability. nih.govbeilstein-journals.orgbeilstein-archives.orgunl.edu The steric shielding provided by the spirocyclic framework protects the nitroxide group from reacting with reducing agents like ascorbate. nih.govbeilstein-journals.orgbeilstein-archives.orgunl.edu
| Synthetic Approach | Key Intermediates | Key Reactions | Reference |
|---|---|---|---|
| Intramolecular 1,3-Dipolar Cycloaddition | Alkenylnitrones | Cycloaddition, Isoxazolidine Ring Opening | nih.govbeilstein-journals.orgbeilstein-archives.org |
| Reaction with Alkynylmagnesium Bromides | Cyclic Nitrones | Addition, Hydrogenation, Re-oxidation | mdpi.com |
Nitroxide radicals derived from azaspiro[4.4]nonane are valuable as spin labels for studying the structure and dynamics of biomolecules using Electron Paramagnetic Resonance (EPR) spectroscopy. hi.iswikipedia.orgresearchgate.netnih.govuni-osnabrueck.de In Site-Directed Spin Labeling (SDSL), a nitroxide spin label is covalently attached to a specific site in a protein or nucleic acid. wikipedia.orgnih.gov The EPR spectrum of the spin label provides information about its local environment, mobility, and accessibility. nih.gov
Pulsed EPR techniques, such as Pulsed Electron-Electron Double Resonance (PELDOR), can measure nanometer-scale distances between two spin labels, providing crucial structural information about biomolecular complexes. beilstein-journals.orgbeilstein-archives.org The rigidity of spirocyclic nitroxides can be advantageous for these measurements, as it reduces conformational flexibility and allows for more precise distance determination. beilstein-journals.orgbeilstein-archives.orghi.is
| Technique | Information Obtained | Advantage of Spirocyclic Nitroxides | Reference |
|---|---|---|---|
| Site-Directed Spin Labeling (SDSL) EPR | Local environment, mobility, and accessibility of the labeled site | Increased stability and resistance to bioreduction | wikipedia.orgnih.gov |
| Pulsed Electron-Electron Double Resonance (PELDOR) | Nanometer-scale distances between two spin labels | Rigid structure for more precise distance measurements | beilstein-journals.orgbeilstein-archives.org |
Role in the Development of Functional Materials and Intermediates
The versatility of the azaspiro[4.4]nonane scaffold extends to the development of functional materials. Nitroxide radicals based on this framework can be incorporated into polymers to create organic-based magnetic materials. mdpi.com Furthermore, the synthetic intermediates derived from this compound can be utilized in the construction of complex molecular architectures with potential applications in various fields of materials science. nih.gov
Exploration in Medicinal Chemistry and Biological Research Excluding Prohibited Elements
Azaspiro[4.4]nonane Scaffold as a Motif for Drug Development
The 1-azaspiro[4.4]nonane ring system is a core structural component in a variety of biologically active compounds, including several natural products. acs.orgresearchgate.net This scaffold is notably present in the Cephalotaxus alkaloids, a class of compounds known for their potent antiproliferative activities against cancer cells. acs.orgnih.gov For instance, homoharringtonine (B1673347), an ester derivative of the parent alkaloid cephalotaxine (B1668394) which contains the 1-azaspiro[4.4]nonane core, has received approval for the treatment of chronic myeloid leukemia. acs.orgnih.gov
The utility of this scaffold extends beyond natural products. Synthetic derivatives of 1-azaspiro[4.4]nonane have been found to exhibit a range of significant biological activities. acs.orgnih.gov Researchers have identified compounds with this core structure that act as inhibitors of the hepatitis C virus and as agonists for nicotinic acetylcholine (B1216132) receptors (mAChR). acs.orgnih.gov The spirocyclic nature of the scaffold is considered a key factor in its success, providing a rigid framework that can improve a molecule's conformational and physicochemical properties, which is an exceptional tool in drug design. tandfonline.comacs.org This rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to higher potency. nih.gov
Synthesis of Conformationally Restricted Analogs for Biological Probes
The synthesis of analogs of (S)-1-Azaspiro[4.4]nonan-6-one with restricted conformations is a key strategy for developing selective biological probes. By locking the molecule into specific shapes, chemists can investigate the precise structural requirements for interaction with biological targets.
The structural features of the azaspiro[4.4]nonane skeleton make it an attractive template for designing analogs of neurotransmitters like gamma-aminobutyric acid (GABA). The design of specific GABA uptake inhibitors has been a significant area of research, with compounds like guvacine (B1672442) and (R)-nipecotic acid serving as lead structures. thebiogrid.org The development of conformationally restricted analogs is crucial for achieving selectivity for the different subtypes of GABA transporters. By incorporating the core structure of GABA into the rigid azaspiro[4.4]nonane framework, researchers can create novel derivatives. These derivatives can then be studied to understand how conformational rigidity affects their ability to bind to and inhibit GABA transporters, potentially leading to new therapeutic agents for neurological disorders.
Spirocyclic structures are frequently employed in the design of enzyme inhibitors and receptor ligands due to their inherent three-dimensionality and novel structural features. nih.govtandfonline.com Introducing a spiro-center can rigidly orient substituents in a way that mimics the bound conformation of a natural ligand, thereby enhancing binding affinity. This strategy has been successfully applied to a wide range of biological targets.
Spirocycles have been integrated into compounds that inhibit enzymes, modulate receptors, and interfere with protein-protein interactions. tandfonline.com For example, spirocyclic compounds have been developed as inhibitors of DNA gyrase, β-secretase (BACE1) for Alzheimer's disease, and hepatitis C virus (HCV)-NS3/4a protease. tandfonline.com They are also considered privileged structures for G protein-coupled receptor (GPCR) ligands. tandfonline.com Furthermore, spirocyclic piperidines have demonstrated very high affinity for the σ₁ receptor, a unique protein involved in various cellular functions. oup.com The design principles learned from these diverse examples can be applied to the azaspiro[4.4]nonane skeleton to generate novel and potent inhibitors or ligands for specific biological targets. nih.gov
Total Synthesis of Natural Products Containing the Azaspiro[4.4]nonane Skeleton
The azaspiro[4.4]nonane core is a key structural feature in several complex natural products. The total synthesis of these molecules is a significant challenge that drives the development of new synthetic methodologies.
The asymmetric total synthesis of natural products containing the azaspiro[4.4]nonane skeleton allows for the unambiguous determination of their absolute stereochemistry and provides a route for creating derivatives for biological study. acs.orgnih.gov
Synerazol: The first asymmetric total synthesis of the antifungal antibiotic Synerazol was accomplished, which also served to determine its absolute stereochemistry. acs.orgnih.govacs.org The synthesis involved preparing two possible diastereomers to identify the natural isomer. nih.gov This work provides a pathway for the derivatization and larger-scale preparation of this class of natural products for further biological investigation. acs.org
Naucleofficine: The asymmetric total synthesis of Naucleofficine I and II, alkaloids with recognized antibacterial and antiviral properties, has also been achieved. researchgate.net One reported synthesis started from the readily available N-Boc-1-azaspiro[4.4]nonan-6-one. researchgate.net Another approach utilized a chiral bifunctional organocatalyst with a spirocyclic pyrrolidine (B122466) backbone to facilitate a key reaction sequence, demonstrating the versatility of spirocyclic structures in catalysis as well as in the final target. nih.govresearchgate.net This synthesis was accomplished in ten steps. researchgate.net
| Natural Product | Biological Activity | Key Synthetic Strategy | Reference |
|---|---|---|---|
| Synerazol | Antifungal | Asymmetric synthesis of two diastereomers to determine absolute stereochemistry. | acs.orgnih.gov |
| Naucleofficine I & II | Antibacterial, Antiviral | Synthesis from N-Boc-1-azaspiro[4.4]nonan-6-one; Use of a chiral spirocyclic bifunctional organocatalyst. | researchgate.netnih.gov |
Investigation of Biological Activities of Azaspiro[4.4]nonan-6-one Derivatives
Derivatives of the 1-azaspiro[4.4]nonane skeleton have been synthesized and evaluated for a range of biological activities, underscoring the scaffold's potential in medicinal chemistry. acs.orgnih.gov The rigid framework allows for the introduction of various functional groups, leading to compounds with diverse pharmacological profiles.
Research has shown that compounds incorporating the 1-azaspiro[4.4]nonane ring system can exhibit potent biological effects. nih.gov As mentioned, this includes the powerful antiproliferative activity against cancer cells demonstrated by the Cephalotaxus alkaloids. acs.org Synthetic efforts have also yielded 1-azaspiro[4.4]nonane derivatives with other notable activities, including the inhibition of the hepatitis C virus and agonistic activity at nicotinic acetylcholine receptors. nih.gov These findings highlight the versatility of the azaspiro[4.4]nonane scaffold as a platform for developing new therapeutic agents.
| Derivative Class | Observed Biological Activity | Example | Reference |
|---|---|---|---|
| Cephalotaxus Alkaloids | Antiproliferative (Anticancer) | Homoharringtonine | acs.orgnih.gov |
| Synthetic Derivatives | Hepatitis C Virus Inhibition | Not specified | acs.orgnih.gov |
| Synthetic Derivatives | Nicotinic Acetylcholine Receptor (mAChR) Agonism | Not specified | acs.orgnih.gov |
Antimicrobial Properties of Azaspirocyclic Compounds
Azaspirocyclic compounds have emerged as a promising class of antimicrobial agents, with research demonstrating their activity against a variety of bacterial and fungal pathogens. The inherent structural rigidity and diverse substitution patterns of the azaspiro scaffold allow for the fine-tuning of their biological activity.
Several studies have highlighted the potential of azaspiro derivatives. For instance, novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines have been synthesized and shown to possess potent antibacterial activity against respiratory pathogens. researchgate.net One of the compounds from this series demonstrated significant in vitro activity against both gram-positive and gram-negative bacteria, including multidrug-resistant strains. researchgate.net Furthermore, it exhibited excellent in vivo efficacy in a murine pneumonia model. researchgate.net
In a different study, azaspiro analogues of the antibiotic linezolid (B1675486) were designed and synthesized. nih.gov By replacing the morpholine (B109124) ring of linezolid with a 2-oxa-6-azaspiro[3.3]heptane moiety, researchers developed compounds with notable antibacterial and antitubercular profiles. nih.gov One particular analogue displayed a broad spectrum of activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. nih.gov
The antimicrobial exploration of this class of compounds extends to various other spiro-heterocyclic systems. For example, newly synthesized spiro-pyrrolidines have demonstrated activity against a range of human pathogenic bacteria and dermatophytic fungi. uni-goettingen.de Similarly, derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione have shown inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. researchgate.net
The table below summarizes the antimicrobial activities of selected azaspirocyclic compounds.
| Compound Class | Target Organisms | Key Findings |
| 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines | Respiratory pathogens (Gram-positive and Gram-negative) | Potent in vitro and in vivo antibacterial activity, including against multidrug-resistant strains. researchgate.net |
| Azaspiro analogues of Linezolid | Gram-positive and Gram-negative bacteria, Mycobacterium tuberculosis | Broad-spectrum antibacterial and antitubercular activity. nih.gov |
| Spiro-pyrrolidines | Human pathogenic bacteria and dermatophytic fungi | General antimicrobial and antifungal activity against various pathogens. uni-goettingen.de |
| 1,3,7-Triazaspiro[4.4]nonane-2,4-dione derivatives | Staphylococcus aureus, Bacillus subtilis | Inhibited the growth of Gram-positive bacteria. researchgate.net |
Antiproliferative Activities (General Research Findings)
The rigid framework of azaspiro compounds makes them attractive scaffolds for the design of novel antiproliferative agents. The 1-azaspiro[4.4]nonane ring system is a core component of Cephalotaxus alkaloids, a class of natural products known for their potent antiproliferative activities against cancer cells. mdpi.com One notable derivative, homoharringtonine, has received approval for the treatment of chronic myeloid leukemia. mdpi.com
Synthetic efforts have also yielded promising results. A series of novel spiro-pyrrolidine and pyrrolizine derivatives were synthesized and evaluated for their antiproliferative activity against human breast carcinoma (MDA-MB-231), leukemia lymphoblastic (CCRF-CEM), and ovarian carcinoma (SK-OV-3) cell lines. researchgate.net Several of the synthesized compounds, particularly the spiro-pyrrolizine derivatives, exhibited activity comparable to the standard chemotherapeutic drug doxorubicin (B1662922). researchgate.net
Furthermore, new 1-thia-4-azaspiro[4.5]decane derivatives and their related heterocyclic compounds have been synthesized and tested for their anticancer activity against human liver, prostate, and colorectal carcinoma cell lines. nih.gov A number of these compounds demonstrated moderate to high inhibitory activity. nih.gov Research into dispiro-indolinones has also shown cytotoxic activity against various cancer cell lines, including prostate and colon cancer cells.
The table below presents a summary of the antiproliferative activities of various azaspiro compounds.
| Compound/Scaffold | Cancer Cell Lines | Notable Findings |
| Cephalotaxus alkaloids (containing 1-azaspiro[4.4]nonane) | Various cancer cells | Potent antiproliferative activity; homoharringtonine approved for chronic myeloid leukemia. mdpi.com |
| Spiro-pyrrolizine derivatives | Human breast, leukemia, and ovarian carcinoma | Activity comparable to doxorubicin in all three cell lines. researchgate.net |
| 1-Thia-4-azaspiro[4.5]decane derivatives | Human liver, prostate, and colorectal carcinoma | Moderate to high inhibition of cancer cell growth. nih.gov |
| Dispiro-indolinones | Prostate and colon cancer | Demonstrated cytotoxic activity. |
Studies on Interaction with Biological Targets and Protein Dynamics
The biological effects of azaspiro[4.4]nonane derivatives are a direct consequence of their interaction with specific biological targets. The 1-azaspiro[4.4]nonane scaffold is present in compounds that have been identified as agonists of nicotinic acetylcholine receptors (mAChR), indicating a direct interaction with these important neuronal proteins. nih.gov
In the realm of anticancer research, computational studies have been employed to investigate the potential biological targets of azaspiro compounds. For instance, molecular docking studies on a series of dispirooxindole derivatives suggested a possible interaction with the MDM2/p53 protein-protein interface. mdpi.com However, subsequent cell-based assays did not show significant p53 activation at non-toxic concentrations, indicating that the cytotoxic effects of these particular compounds may be mediated by a different mechanism. mdpi.com This highlights the importance of experimental validation of computational predictions.
While direct studies on the impact of this compound on protein dynamics are not extensively documented, the general principles of ligand-protein interactions suggest that the binding of such a rigid scaffold could induce conformational changes in the target protein. These changes can alter the protein's activity, leading to the observed biological effects. Techniques such as molecular dynamics simulations are valuable tools for predicting and understanding these dynamic interactions at an atomic level. uni-goettingen.deresearchgate.net
| Azaspiro[4.4]nonane Derivative Class | Potential Biological Target | Method of Study |
| General | Nicotinic Acetylcholine Receptors (mAChR) | Pharmacological studies. nih.gov |
| Dispirooxindoles | MDM2/p53 interaction | Molecular docking and cell-based reporter assays. mdpi.com |
Exploration of Neuroactive Properties of Azaspiro[4.4]nonane Scaffolds
The azaspiro[4.4]nonane scaffold has been investigated for its potential neuroactive properties, with some derivatives showing promise as modulators of neuronal function. As mentioned previously, certain 1-azaspiro[4.4]nonane derivatives act as agonists of nicotinic acetylcholine receptors (mAChR), which are crucial for various cognitive processes. nih.gov
The exploration of neuroactive properties also extends to the investigation of anticonvulsant activity. A study on a series of spirosuccinimides, including N-benzyloxy-2-azaspiro[4.4]nonane-1,3-dione, was conducted to evaluate their potential as anticonvulsant agents. nih.gov The prototype analogue, N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, and its homologue with a six-membered spiro ring system, showed activity in the maximal electroshock (MES) test, a common screening method for anticonvulsant drugs. nih.gov
Further research into N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane-1,3-dione has also been undertaken to investigate their anticonvulsant properties. researchgate.net These studies underscore the potential of the azaspiro[4.4]nonane scaffold as a template for the development of new therapeutic agents for neurological disorders.
| Azaspiro[4.4]nonane Derivative | Investigated Neuroactive Property | Key Finding |
| General 1-azaspiro[4.4]nonane derivatives | Nicotinic Acetylcholine Receptor Agonism | Act as agonists of mAChR. nih.gov |
| N-benzyloxy-2-azaspiro[4.4]nonane-1,3-dione | Anticonvulsant Activity | Active in the maximal electroshock (MES) test. nih.gov |
| N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane-1,3-dione | Anticonvulsant Properties | Investigated for potential anticonvulsant effects. researchgate.net |
Analytical and Characterization Techniques in S 1 Azaspiro 4.4 Nonan 6 One Research
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are indispensable for confirming the molecular structure of 1-azaspiro[4.4]nonane derivatives. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for detailing the carbon-hydrogen framework. Both ¹H and ¹³C NMR are used to assign the structure of intermediates and final products. acs.org In derivatives of 1-azaspiro[4.4]nonane, the chemical shifts of protons and carbons are influenced by their local electronic environment. For instance, protons adjacent to the carbonyl group or the nitrogen atom are typically deshielded and appear at lower fields in the ¹H NMR spectrum. libretexts.org Two-dimensional NMR techniques, such as COSY and HSQC, are employed to establish connectivity between protons and carbons, which is crucial for unambiguous signal assignment in complex spirocyclic systems. nih.gov Furthermore, NOESY experiments can reveal through-space interactions, which helps in assigning the relative stereochemistry (e.g., trans vs. cis isomers). acs.org
Infrared (IR) Spectroscopy is primarily used to identify functional groups. The most characteristic absorption for 1-azaspiro[4.4]nonan-6-one is the strong carbonyl (C=O) stretching vibration. spectroscopyonline.comspectroscopyonline.com For a five-membered lactam ring, this peak typically appears around 1700 ± 15 cm⁻¹. pg.edu.pl The precise wavenumber can be influenced by ring strain and substitution. For example, a related spirocyclic ketone derivative showed a strong absorption band at 1725 cm⁻¹, indicative of the carbonyl group. nih.gov The absence of bands in the 3100–3500 cm⁻¹ region can confirm the lack of N-H or O-H groups where applicable. nih.gov
Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), allows for the determination of the precise molecular formula. acs.org Fragmentation patterns observed in the mass spectrum can offer additional structural clues. For example, in the analysis of a related ketonitrone, the observation of an [M-1]⁺ ion instead of the molecular ion was noted, suggesting a susceptibility to oxidative decay. nih.gov
| Technique | Feature | Typical Range / Value | Reference |
|---|---|---|---|
| ¹H NMR | Protons α to C=O | ~2.0-2.5 ppm | libretexts.org |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~190-215 ppm | libretexts.org |
| IR | C=O Stretch (5-membered lactam) | 1700 ± 15 cm⁻¹ | pg.edu.pl |
| HRMS (ESI) | Molecular Ion Peak | Corresponds to calculated exact mass | acs.org |
Chromatographic Techniques for Purification and Separation of Stereoisomers
Chromatography is essential for both the purification of synthesized 1-azaspiro[4.4]nonane derivatives and the separation of their stereoisomers. acs.org Given the chiral nature of (S)-1-Azaspiro[4.4]nonan-6-one, techniques that can resolve enantiomers and diastereomers are particularly critical.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analytical and preparative separation of stereoisomers. nih.gov The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP). csfarmacie.cz Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide phases are commonly employed and can be operated in normal-phase, reversed-phase, or polar organic modes. nih.govmdpi.com An alternative, indirect approach involves derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated on a standard achiral stationary phase like silica (B1680970) gel. nih.govnih.gov
Column Chromatography , often using silica gel, is a standard method for the purification of reaction mixtures to isolate the desired spirocyclic products from starting materials and byproducts. acs.org Flash column chromatography is a faster variant used for this purpose. acs.org The progress of both reaction and purification is routinely monitored by Thin-Layer Chromatography (TLC) . nih.gov
| Technique | Stationary Phase | Application | Reference |
|---|---|---|---|
| Chiral HPLC | Polysaccharide-based (e.g., Amylose, Cellulose) | Direct enantiomeric separation | nih.govmdpi.com |
| HPLC | Silica Gel (achiral) | Separation of diastereomeric derivatives | nih.gov |
| Flash Column Chromatography | Silica Gel (e.g., 230-400 mesh) | Preparative purification | acs.org |
| TLC | Silica Gel | Reaction monitoring and purity assessment | nih.gov |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
While spectroscopic and chromatographic methods are powerful, single-crystal X-ray diffraction provides the most definitive determination of a molecule's three-dimensional structure, including its absolute stereochemistry. nih.govsoton.ac.uk This technique is considered the gold standard for unambiguously assigning the (S) or (R) configuration at a chiral center, provided a suitable single crystal can be grown. nih.govusm.edu
The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. mdpi.com For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration without ambiguity. nih.gov
In the study of 1-azaspiro[4.4]nonane derivatives, X-ray crystallography has been used to confirm the trans configuration of a diastereomer. acs.org The data obtained also provides precise bond lengths, bond angles, and torsional angles, offering invaluable insight into the preferred conformation of the spirocyclic ring system in the solid state. mdpi.comresearchgate.net
| Parameter Determined | Significance in this compound Research |
|---|---|
| Absolute Configuration | Unambiguous assignment of the (S) stereocenter. usm.edu |
| Relative Stereochemistry | Confirmation of diastereomeric forms (e.g., cis/trans). acs.org |
| Molecular Conformation | Provides exact bond lengths, angles, and ring conformation in the solid state. mdpi.com |
| Intermolecular Interactions | Reveals hydrogen bonding and packing arrangements in the crystal lattice. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
